molecular formula C22H17BrN4O5 B11110351 4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate

4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate

Cat. No.: B11110351
M. Wt: 497.3 g/mol
InChI Key: ZJWUVLWLZMMIPL-LQHTXMTNSA-N
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Description

4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a pyridine ring, and a furan ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the formation of the pyridine derivative through a series of reactions, including halogenation and amination.

    Coupling with Furan Derivative: The pyridine derivative is then coupled with a furan derivative using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final step involves the assembly of the complete molecule through condensation reactions, ensuring the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(thiophen-2-YL)prop-2-enoate: Similar structure but with a thiophene ring instead of a furan ring.

    4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(pyridin-2-YL)prop-2-enoate: Similar structure but with an additional pyridine ring.

Uniqueness

The presence of both a furan ring and a pyridine ring in 4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate provides unique chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H17BrN4O5

Molecular Weight

497.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(pyridine-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C22H17BrN4O5/c23-16-6-8-19(32-21(29)9-7-17-4-3-11-31-17)15(12-16)13-26-27-20(28)14-25-22(30)18-5-1-2-10-24-18/h1-13H,14H2,(H,25,30)(H,27,28)/b9-7+,26-13+

InChI Key

ZJWUVLWLZMMIPL-LQHTXMTNSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)/C=C/C3=CC=CO3

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C=CC3=CC=CO3

Origin of Product

United States

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